Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate is a chemical compound with the molecular formula C13H14N2O5 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 2-methoxyphenylhydrazine with dimethyl acetylenedicarboxylate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its molecular targets, influencing their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
- Dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(2-methoxyphenyl)-1H-pyrrole-3,4-dicarboxylate
- Dimethyl 1-(2-methoxyphenyl)-1H-indole-3,4-dicarboxylate
Comparison: Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
84410-06-0 |
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Molecular Formula |
C14H14N2O5 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
dimethyl 1-(2-methoxyphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C14H14N2O5/c1-19-11-7-5-4-6-10(11)16-8-9(13(17)20-2)12(15-16)14(18)21-3/h4-8H,1-3H3 |
InChI Key |
JXAPRMTVLXQFGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C(=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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